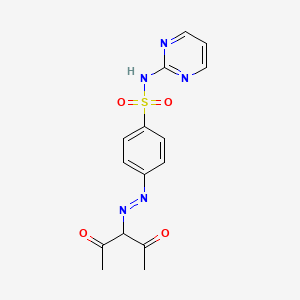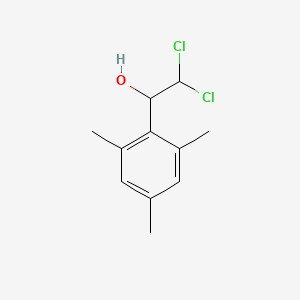
2,2-Dichloro-1-mesitylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-mesitylethanol is an organic compound with the molecular formula C11H14Cl2O. It is characterized by the presence of two chlorine atoms and a mesityl group attached to an ethanol backbone. This compound is often used as a building block in organic synthesis due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-mesitylethanol typically involves the chlorination of mesityl alcohol. One common method includes the reaction of mesityl alcohol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where mesityl alcohol is reacted with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Dichloro-1-mesitylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Mesityl ketone or mesityl carboxylic acid.
Reduction: 2-Chloro-1-mesitylethanol or mesityl alcohol.
Substitution: Various substituted mesityl ethanols depending on the nucleophile used.
科学研究应用
2,2-Dichloro-1-mesitylethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Research into its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-mesitylethanol involves its interaction with various molecular targets. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-phenylethanol: Similar structure but with a phenyl group instead of a mesityl group.
2,2-Dichloro-1-propanol: Lacks the aromatic ring, making it less sterically hindered.
2,2-Dichloro-1-butanol: Longer carbon chain, affecting its physical and chemical properties.
Uniqueness
2,2-Dichloro-1-mesitylethanol is unique due to the presence of the mesityl group, which provides significant steric hindrance and influences its reactivity. This makes it a valuable compound in organic synthesis, where selectivity and control over reaction pathways are crucial.
属性
分子式 |
C11H14Cl2O |
|---|---|
分子量 |
233.13 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O/c1-6-4-7(2)9(8(3)5-6)10(14)11(12)13/h4-5,10-11,14H,1-3H3 |
InChI 键 |
HDMSXNYUHUAFGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(C(Cl)Cl)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
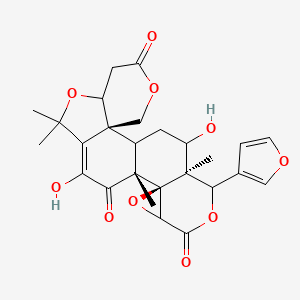
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
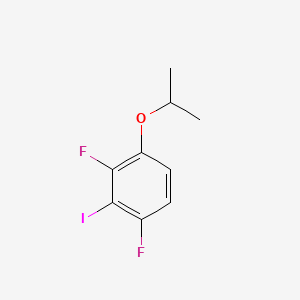
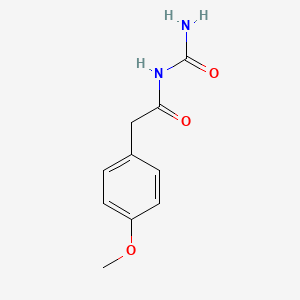
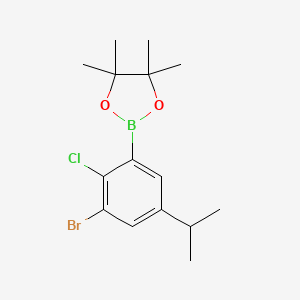
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
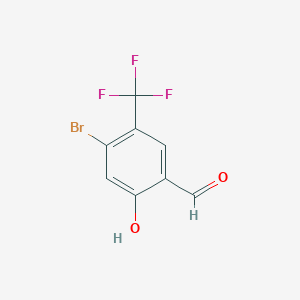
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
